molecular formula C15H18F3NO2 B1416685 Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate CAS No. 1000339-86-5

Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate

Cat. No.: B1416685
CAS No.: 1000339-86-5
M. Wt: 301.3 g/mol
InChI Key: RYBPVJVFLQTAJS-UHFFFAOYSA-N
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Description

“Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate” is a chemical compound that belongs to the group of carboxylic esters. It has the molecular formula C15H18F3NO2 and a molecular weight of 301.3 g/mol .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamides (BTAs) have been increasingly important in supramolecular chemistry, offering applications in nanotechnology and polymer processing due to their self-assembly into one-dimensional, nanometer-sized rod-like structures. These structures are stabilized by threefold H-bonding, with their multivalent nature driving applications in the biomedical field, indicating that compounds with similar structural features could also find use in these areas (Cantekin, de Greef, & Palmans, 2012).

Green Chemistry and Catalysis

In the context of green chemistry, methane conversion via oxidative methylation of aromatics over zeolite catalysts has been explored, suggesting the potential role of compounds with similar functionalities in catalytic processes aimed at converting methane to more valuable higher hydrocarbons. This process, termed “oxidative methylation,” involves intermediate methanol formation by methane partial oxidation, followed by benzene methylation, showcasing the importance of such compounds in environmental and industrial applications (Adebajo, 2007).

Biomedical Applications

The review on chromones, for example, indicates that compounds with specific functional groups have significant antioxidant properties, which can neutralize active oxygen and cut off free radicals processes, potentially delaying or inhibiting cell impairment that leads to various diseases. Such properties might also be relevant for compounds like "Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate," suggesting its potential in developing therapeutic agents or in studying biological systems (Yadav, Parshad, Manchanda, & Sharma, 2014).

Fluorescent Chemosensors

Research on fluorescent chemosensors based on specific chemical scaffolds highlights the role of structural motifs in detecting various analytes, including metal ions and organic molecules. The presence of certain functional groups within these compounds facilitates high selectivity and sensitivity, which could be extrapolated to the applications of "this compound" in sensing and detection technologies (Roy, 2021).

Properties

IUPAC Name

methyl 3-[[4-(trifluoromethyl)piperidin-1-yl]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2/c1-21-14(20)12-4-2-3-11(9-12)10-19-7-5-13(6-8-19)15(16,17)18/h2-4,9,13H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBPVJVFLQTAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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